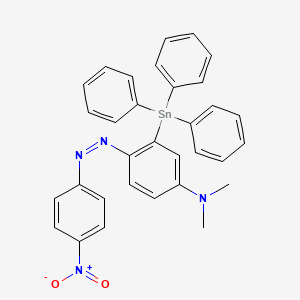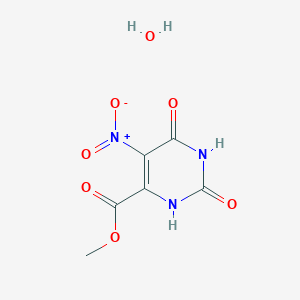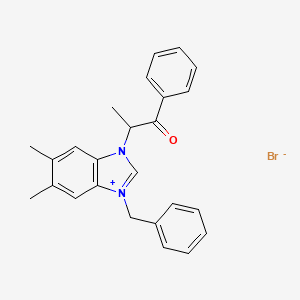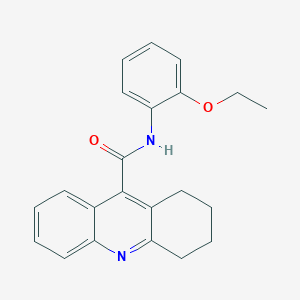![molecular formula C24H20N4O2 B11948660 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline CAS No. 200394-20-3](/img/structure/B11948660.png)
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes a naphthyl group, a nitro group, and a tetrahydrobenzoquinoline moiety.
Méthodes De Préparation
The synthesis of 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline typically involves a multi-step process. The general synthetic route includes:
Diazotization: The starting material, 4-nitro-1-naphthylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline under basic conditions to form the azo compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The compound can participate in further azo coupling reactions to form more complex azo dyes.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, hydrogen gas, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and reactivity.
Biology: The compound’s derivatives are investigated for their potential as biological stains and markers.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA.
Industry: It is used in the production of dyes for textiles, inks, and plastics
Mécanisme D'action
The mechanism of action of 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form reactive intermediates that can bind to DNA and proteins, potentially leading to cytotoxic effects. The nitro group can also be reduced to form reactive nitrogen species that contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline include other azo dyes with different substituents on the aromatic rings. These compounds share similar chemical properties but differ in their specific reactivity and applications. Examples include:
- 1-methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo[h]quinoline
- 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline
- 2-methyl-6-nitro-4(1H)-quinolone .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of azo dyes in various fields.
Propriétés
Numéro CAS |
200394-20-3 |
|---|---|
Formule moléculaire |
C24H20N4O2 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(1-methyl-3,4-dihydro-2H-benzo[h]quinolin-6-yl)-(4-nitronaphthalen-1-yl)diazene |
InChI |
InChI=1S/C24H20N4O2/c1-27-14-6-7-16-15-22(18-9-3-5-11-20(18)24(16)27)26-25-21-12-13-23(28(29)30)19-10-4-2-8-17(19)21/h2-5,8-13,15H,6-7,14H2,1H3 |
Clé InChI |
NJQLXFXTJUOPOE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2=C1C3=CC=CC=C3C(=C2)N=NC4=CC=C(C5=CC=CC=C54)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)
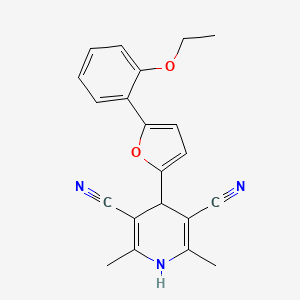



![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)



